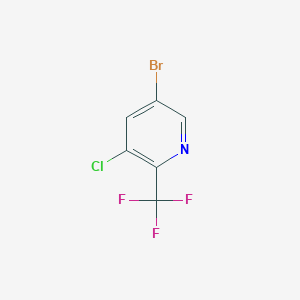

N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide, also known as BCPP, is a chemical compound that has a wide range of applications in scientific research. It is a bromo-chloro-phenyl derivative of propenamide and is used as a synthetic intermediate in organic synthesis. BCPP has been widely studied for its potential in drug design, medicinal chemistry, and pharmacology.

Applications De Recherche Scientifique

N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide has been used in a variety of scientific research applications. It has been studied for its potential in drug design, medicinal chemistry, and pharmacology. It has also been used in the synthesis of novel heterocyclic compounds and in the preparation of biologically active molecules. This compound has been used in the synthesis of pharmaceuticals and in the development of novel drugs.

Mécanisme D'action

N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide has been found to act as a potent inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in the transmission of signals between nerve cells. By blocking the enzyme, this compound can increase the level of acetylcholine in the brain and thus has potential therapeutic applications.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. It has been found to increase the level of acetylcholine in the brain, which can lead to increased alertness, improved memory, and improved concentration. This compound has also been found to have antioxidant and anti-inflammatory properties, which can help protect cells from damage due to oxidative stress. Additionally, this compound has been found to have anti-cancer and anti-tumor effects, as well as to have potential therapeutic applications in the treatment of Alzheimer’s disease.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide has a number of advantages for use in lab experiments. It is a relatively inexpensive compound, and it is readily available. Additionally, it is easy to synthesize and is soluble in a variety of solvents. However, there are some limitations to its use in lab experiments. This compound is a relatively unstable compound and can easily degrade in the presence of light and air. Additionally, it is a highly toxic compound and should be handled with care.

Orientations Futures

N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide has potential applications in the development of novel drugs and in the synthesis of pharmaceuticals. Additionally, it could be used in the development of drugs for the treatment of Alzheimer’s disease, as well as other neurological conditions. This compound could also be used in the development of novel heterocyclic compounds and in the preparation of biologically active molecules. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound in the treatment of cancer and other diseases.

Méthodes De Synthèse

N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide is synthesized by a three-step process involving the reaction of 2-bromo-5-chlorophenylacetonitrile with ethyl prop-2-enylacetate in the presence of sodium ethoxide and the subsequent reaction of the intermediate with sodium hydroxide and phenylmagnesium bromide. The final product is a white powder that is soluble in water, ethanol, and methanol.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide involves the reaction of 2-bromo-5-chlorobenzoyl chloride with phenylacetylene in the presence of a base to form N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide.", "Starting Materials": [ "2-bromo-5-chlorobenzoyl chloride", "phenylacetylene", "base" ], "Reaction": [ "Add 2-bromo-5-chlorobenzoyl chloride to a reaction flask", "Add phenylacetylene to the reaction flask", "Add a base to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] } | |

| 1563516-59-5 | |

Formule moléculaire |

C15H11BrClNO |

Poids moléculaire |

336.6 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.